6-methoxy-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylbenzofuran-2-carboxamide
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Overview
Description
6-methoxy-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylbenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H21N3O6 and its molecular weight is 423.425. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities of Heterocyclic Derivatives
Novel heterocyclic compounds derived from similar chemical structures have been synthesized for their potential anti-inflammatory, analgesic, and antimicrobial properties. For instance, the synthesis of new benzodifuranyl, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone has demonstrated significant biological activities. These compounds have been evaluated as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, showcasing notable analgesic and anti-inflammatory effects, with some derivatives displaying high COX-2 selectivity and comparable efficacy to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).
Antidiabetic Screening of Dihydropyrimidine Derivatives
Research into dihydropyrimidine derivatives, incorporating the oxadiazole moiety, has been conducted to evaluate their antidiabetic potential. By synthesizing N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and assessing their α-amylase inhibitory activity, significant in vitro antidiabetic activity has been observed. This approach underscores the therapeutic potential of structurally related compounds in the treatment of diabetes (Lalpara et al., 2021).
Cytotoxicity of Pyrazole and Pyrimidine Derivatives
The synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent transformation into pyrazolo[1,5-a]pyrimidine derivatives highlights the investigation into compounds with potential cytotoxic activity against cancer cells. These synthesized compounds were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing valuable insights into the development of new chemotherapeutic agents (Hassan et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to induce various cellular responses .
Action Environment
It’s known that factors such as temperature, ph, and presence of other molecules can affect the action of similar compounds .
properties
IUPAC Name |
6-methoxy-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6/c1-13-17-9-8-16(28-3)10-18(17)30-21(13)22(26)23-11-20-24-19(25-31-20)12-29-15-6-4-14(27-2)5-7-15/h4-10H,11-12H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJBTBBVJCVJOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)NCC3=NC(=NO3)COC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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